Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate
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Overview
Description
“Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate” is a chemical compound with the CAS Number: 181274-06-6 . Its molecular weight is 274.48 and its linear formula is C14H30O3SI .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H30O3SI .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 274.48 . It should be stored at room temperature .Scientific Research Applications
Synthesis of Prostaglandins
- Application : Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate was used in the synthesis of prostaglandin B1 methyl ester, indicating its utility in the production of complex organic compounds (Mikołajczyk, Mikina, & Jankowiak, 2000).
Synthesis of Cladospolide D
- Application : This compound was employed in the improved preparation of a synthetic block used in the synthesis of (+)-Cladospolide D, demonstrating its role in facilitating complex chemical syntheses (Kurniawan, Hou, & Retnowati, 2013).
Intramolecular Carbon-Hydrogen Insertion Reaction
- Application : It played a key role in the intramolecular carbon-hydrogen insertion reaction of α-diazo ketones, showcasing its importance in stereoselective synthesis (Yakura, Yamada, Kunimune, Ueki, & Ikeda, 1997).
Gas Chromatographic Stationary Phases
- Application : This compound was utilized in the modification of the separation selectivity of cyclodextrin-based gas chromatographic stationary phases, illustrating its application in analytical chemistry (Shitangkoon & Vigh, 1996).
Synthesis of Steroids
- Application : It has been used in the efficient synthesis of new steroids, particularly those possessing an aromatic A-ring with a 2-hydroxy or a 2-fluoro substituent, highlighting its versatility in steroid synthesis (Maurin, Ibrahim-Ouali, & Santelli, 2002).
Synthesis of Renin Inhibitory Peptides
- Application : The compound was used in the preparation of α,α-difluoro-beta-aminodeoxystatine-containing renin inhibitory peptides, demonstrating its utility in developing enzyme inhibitors (Thaisrivongs, Schostarez, Pals, & Turner, 1987).
Synthesis of Bicyclo[3.3.0]Octane Compounds
- Application : This compound is used as a chiral building block for the synthesis of compounds with a bicyclo[3.3.0]octane framework, indicating its significance in the creation of complex molecular structures (Subburaj, Okamoto, & Sato, 2002).
Synthesis of Nucleosides
- Application : It has been used as an intermediate in the synthesis of various 3'-substituted-2',3'-dideoxynucleosides, showcasing its importance in nucleoside chemistry (Fleet, Son, & Derome, 1988).
Methylation Methods
- Application : The compound was involved in the development of methylation methods for carbon centers adjacent to nitrogen or aryl rings, demonstrating its role in pharmaceutical research (Vasilopoulos, Krska, & Stahl, 2021).
Synthesis of Phytoalexins
- Application : Utilized in the synthesis of phytoalexins such as vignafuran, demonstrating its role in the creation of plant-derived biochemicals (Watanabe, Kawanishi, & Furukawa, 1991).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is a compound that primarily targets hydroxyl groups in organic molecules . The tert-butyldimethylsilyloxy group in the compound is known for its high hydrolytic stability, making it a promising candidate for applications involving protective groups .
Mode of Action
The mode of action of this compound involves the silylation of alcohols . This process is facilitated by the tert-butyldimethylsilyloxy group in the compound, which reacts with alcohols to form silyl ethers . The reaction is catalyzed by dimethylformamide (DMF) and results in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of silyl ethers . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of silyl ethers from alcohols . These silyl ethers can then undergo further reactions, leading to various downstream effects.
Result of Action
The primary result of the action of this compound is the formation of silyl ethers from alcohols . This transformation is significant in organic synthesis, where silyl ethers serve as protective groups for alcohols, enabling them to withstand conditions that would otherwise lead to their reaction .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of alcohols and the pH of the environment . The compound is stable to aqueous base but may be converted back to alcohols under acidic conditions . Therefore, the efficacy and stability of the compound can vary depending on these environmental conditions.
Properties
IUPAC Name |
methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29FO3Si/c1-14(2,3)19(5,6)18-11-9-7-8-10-12(15)13(16)17-4/h12H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJMNVMKZNEKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC(C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29FO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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